molecular formula C28H18Cl2Si B14183041 Dichlorobis[2-(phenylethynyl)phenyl]silane CAS No. 922501-63-1

Dichlorobis[2-(phenylethynyl)phenyl]silane

Cat. No.: B14183041
CAS No.: 922501-63-1
M. Wt: 453.4 g/mol
InChI Key: KUASVHYTSZTKFL-UHFFFAOYSA-N
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Description

Dichlorobis[2-(phenylethynyl)phenyl]silane is a chemical compound with the molecular formula C28H18Cl2Si It is known for its unique structure, which includes two phenylethynyl groups attached to a silicon atom through phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis[2-(phenylethynyl)phenyl]silane typically involves the reaction of phenylethynyl-substituted phenyl groups with silicon tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2 C}_6\text{H}_5\text{C}\equiv\text{C}-\text{C}_6\text{H}_4\text{Li} + \text{SiCl}_4 \rightarrow \text{(C}_6\text{H}_5\text{C}\equiv\text{C}-\text{C}_6\text{H}_4\text{)}_2\text{SiCl}_2 + 2 \text{LiCl} ]

The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[2-(phenylethynyl)phenyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form silanes with different substituents.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylethynyl ketones, while reduction can produce various silanes.

Scientific Research Applications

Dichlorobis[2-(phenylethynyl)phenyl]silane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Dichlorobis[2-(phenylethynyl)phenyl]silane involves its ability to undergo various chemical transformations. The phenylethynyl groups can participate in reactions such as cycloaddition and cross-coupling, leading to the formation of complex molecular structures. The silicon atom can also coordinate with other molecules, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: A simpler organosilicon compound with the formula C6H5SiH3. It is structurally related but lacks the phenylethynyl groups.

    Trimethyl(phenylethynyl)silane: Another related compound with the formula C11H14Si. It contains a trimethylsilyl group instead of the dichlorosilane moiety.

Uniqueness

Dichlorobis[2-(phenylethynyl)phenyl]silane is unique due to the presence of two phenylethynyl groups attached to the silicon atom. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo multiple types of reactions and form complex products sets it apart from simpler organosilicon compounds.

Properties

CAS No.

922501-63-1

Molecular Formula

C28H18Cl2Si

Molecular Weight

453.4 g/mol

IUPAC Name

dichloro-bis[2-(2-phenylethynyl)phenyl]silane

InChI

InChI=1S/C28H18Cl2Si/c29-31(30,27-17-9-7-15-25(27)21-19-23-11-3-1-4-12-23)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-18H

InChI Key

KUASVHYTSZTKFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2[Si](C3=CC=CC=C3C#CC4=CC=CC=C4)(Cl)Cl

Origin of Product

United States

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